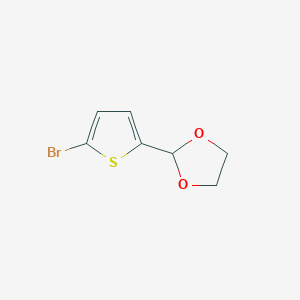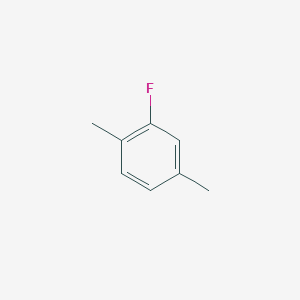
2-Fluoro-1,4-dimethylbenzene
Descripción general
Descripción
2-Fluoro-1,4-dimethylbenzene is a chemical compound with the CAS Number: 696-01-5 . It has a molecular weight of 124.16 and its IUPAC name is 2-fluoro-1,4-dimethylbenzene . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The InChI code for 2-Fluoro-1,4-dimethylbenzene is 1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific reactions involving 2-Fluoro-1,4-dimethylbenzene are not available, it’s worth noting that benzene rings like this one can undergo electrophilic aromatic substitution . This is a common reaction for aromatic compounds where an electrophile replaces one of the hydrogens on the aromatic ring .Physical And Chemical Properties Analysis
2-Fluoro-1,4-dimethylbenzene is a colorless to light-yellow liquid .Aplicaciones Científicas De Investigación
-
Proteomics Research
-
Organic Synthesis
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used as a mediator or catalyst in various “fluorine-free” functionalizations of organic compounds .
- Method : The compound acts as a strong oxidant, facilitating transformations of oxidizable functional groups or gold-catalyzed C-C and C-heteroatom oxidative coupling reactions .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis of Pharmaceuticals and Agrochemicals
- Field : Pharmaceutical and Agrochemical Research
- Application : 2-Fluoro-1,4-dimethylbenzene is used in the synthesis of pharmaceuticals and agrochemicals.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The outcomes of this application are not specified in the source.
-
Synthesis of Flurbiprofen
-
Yamamoto Coupling Reaction
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used in the synthesis of 2,5,2′,5′- tetrakis methylbiphenyl via Yamamoto coupling reaction .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Electrophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used in electrophilic aromatic substitution reactions .
- Method : In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Results : The outcomes of this application are not specified in the source .
-
Friedel-Crafts Reaction
- Field : Organic Chemistry
- Application : 2-Fluoro-1,4-dimethylbenzene is used in Friedel-Crafts reactions .
- Method : The compound is used with large amounts of Friedel-Crafts catalysts to convert 1,2- and 1,4-dimethylbenzenes (ortho- and para-xylenes) into 1,3-dimethylbenzene (meta-xylene) .
- Results : The outcomes of this application are not specified in the source .
-
Health and Laboratory Synthesis
- Field : Health and Laboratory Research
- Application : The structure of benzene (3 conjugated π bonds) allows benzene and its derived products, including 2-Fluoro-1,4-dimethylbenzene, to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAVYWPXOXAOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490107 | |
| Record name | 2-Fluoro-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,4-dimethylbenzene | |
CAS RN |
696-01-5 | |
| Record name | 2-Fluoro-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



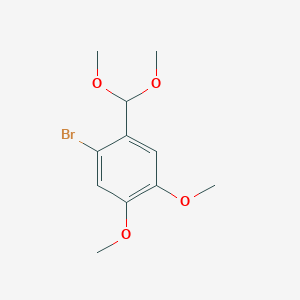
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
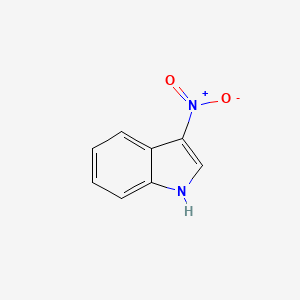
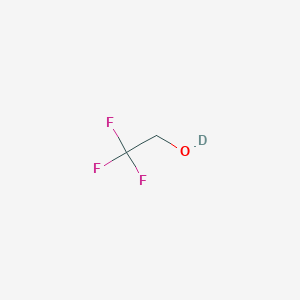
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
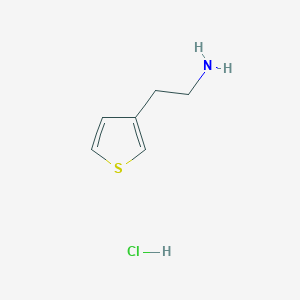
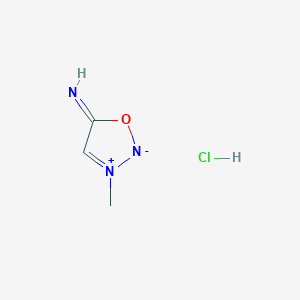
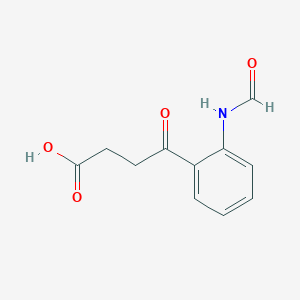
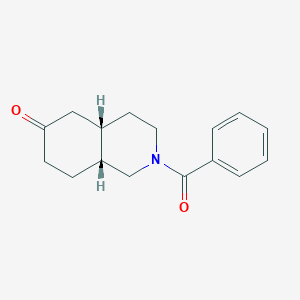
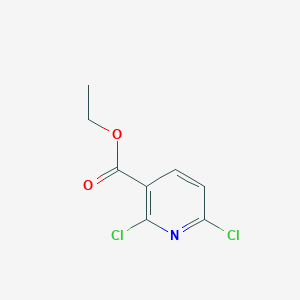
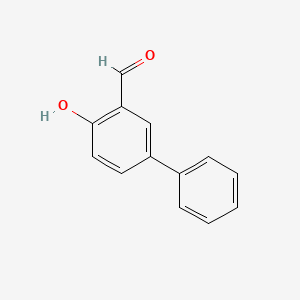
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
